

n-Propyl acrylate chemical properties and structure

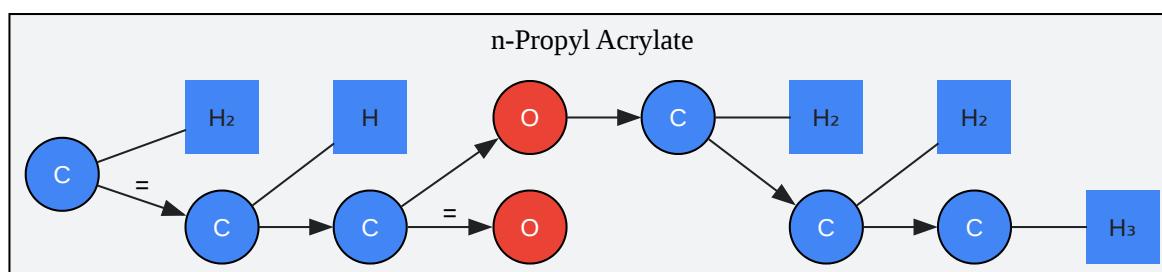
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n-Propyl acrylate*

Cat. No.: B1585251

[Get Quote](#)


An In-depth Technical Guide to **n-Propyl Acrylate**: Chemical Properties and Structure

Introduction

n-Propyl acrylate (also known as propyl prop-2-enoate) is an organic compound and the ester of acrylic acid and n-propanol.^[1] It is a colorless liquid that is utilized as a monomer in the synthesis of polymers for various industrial applications.^{[2][3]} This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and polymerization of **n-propyl acrylate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

n-Propyl acrylate consists of a propyl group attached to an acrylate functional group. The molecular formula is C₆H₁₀O₂.^[4]

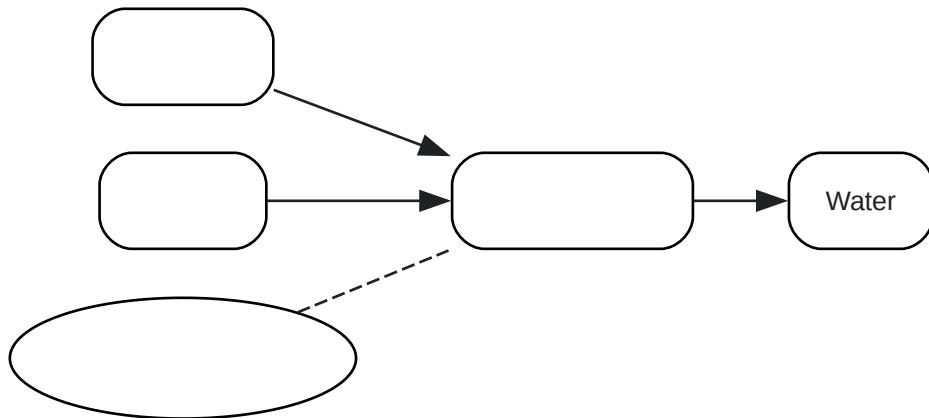
[Click to download full resolution via product page](#)

Caption: Chemical structure of **n-propyl acrylate**.

Physicochemical Properties

The physical and chemical properties of **n-propyl acrylate** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₀ O ₂	[4]
Molecular Weight	114.14 g/mol	[4]
Appearance	Colorless liquid	[4]
Boiling Point	122 °C at 1 atm; 43-44 °C at 40 mmHg	[2][4]
Melting Point	-65 °C	[1]
Density	0.92 g/cm ³	[2]
Flash Point	24 °C (75 °F)	[2]
Vapor Pressure	14.5 mmHg at 25 °C	[4][5]
Solubility in Water	Immiscible	[2][3]
Refractive Index	1.4123	[2]
log Kow (Octanol/Water)	1.71 (estimated)	[6]


Safety and Hazards

n-Propyl acrylate is a flammable liquid and vapor.[2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2][7] It is incompatible with oxidizing agents. [2] Due to its tendency to polymerize, commercial preparations are often stabilized with inhibitors like 4-methoxyphenol.[1][2]

Hazard Statement	Description	Reference(s)
H226	Flammable liquid and vapor	[4]
H315	Causes skin irritation	[4]
H319	Causes serious eye irritation	[4]
H335	May cause respiratory irritation	[6]

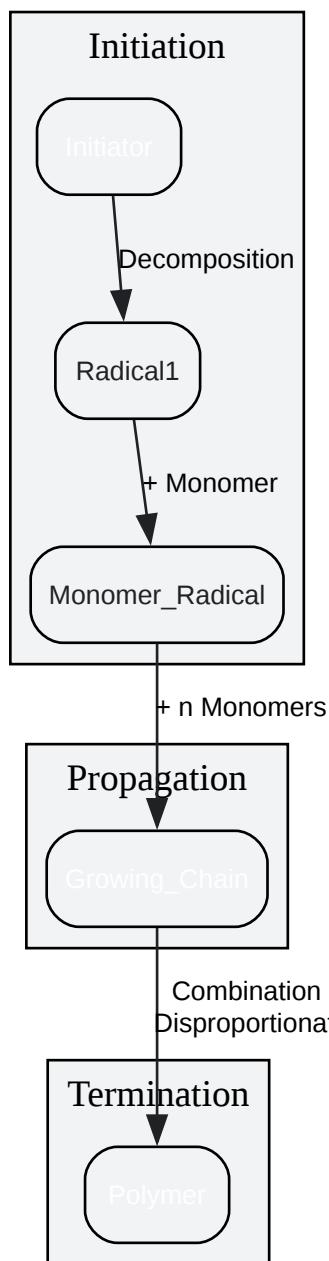
Synthesis of n-Propyl Acrylate

n-Propyl acrylate can be synthesized via the esterification of acrylic acid with n-propanol or by the transesterification of methyl acrylate with n-propanol.[1][4][6] The reaction is typically catalyzed by an acid such as p-toluenesulfonic acid.[8]

[Click to download full resolution via product page](#)

Caption: Synthesis of **n-propyl acrylate**.

Experimental Protocol: Synthesis from Acrylic Acid and 1-Propanol


The following is a representative experimental protocol for the synthesis of **n-propyl acrylate**:

- Reactants: A reaction mixture is prepared with acrylic acid (1.0 mmol), 1-propanol (3.0 mmol), and p-toluenesulfonic acid (0.1 equivalent) as a catalyst.[8]

- Reaction Conditions: The mixture is heated at 60 °C for 24 hours.[8]
- Work-up:
 - The reaction is cooled to room temperature and diluted with dichloromethane (15 mL).[8]
 - The organic phase is washed with a cold 10% sodium hydroxide solution (2 x 8 mL) and then with a cold saturated sodium chloride solution (1 x 8 mL).[8]
 - The organic phase is dried over magnesium sulfate, filtered, and the solvent is removed. [8]
- Purification: The final product, **n-propyl acrylate**, is purified by distillation at 70 °C, yielding a colorless oil.[8]

Polymerization of n-Propyl Acrylate

A primary application of **n-propyl acrylate** is its use as a monomer for producing polymers and copolymers.[2][3] These polymers are used in coatings, adhesives, textiles, and leather finishes.[2] The polymerization of acrylates typically proceeds via a free-radical mechanism, which involves initiation, propagation, and termination steps.[9]

[Click to download full resolution via product page](#)

Caption: Free-radical polymerization mechanism.

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of an Acrylate

While various methods exist, ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. A general procedure for the ATRP of an acrylate like

n-butyl acrylate, which can be adapted for **n-propyl acrylate**, is as follows:

- Materials: The monomer (e.g., n-butyl acrylate) is purified by passing it through a column of basic aluminum oxide to remove inhibitors.[10] Other reagents include an initiator (e.g., ethyl 2-bromoisobutyrate), a catalyst (e.g., copper(I) bromide), a ligand (e.g., PMDETA), and a solvent (e.g., anisole).[10]
- Reaction Setup: The monomer and solvent are added to a reaction flask and degassed. The initiator, ligand, and catalyst are then added sequentially, with degassing after each addition. [10]
- Polymerization: The reaction mixture is heated in an oil bath (e.g., at 70 °C) to initiate polymerization.[10] The reaction progress is monitored by techniques such as gas chromatography.[10]
- Termination and Purification: The reaction is stopped, and the resulting polymer is purified, for instance, by passing a solution of the product in a suitable solvent (like THF) through an alumina column to remove the catalyst.[10] The unreacted monomer is removed under vacuum.[10]

Applications

n-Propyl acrylate is primarily used as a monomer in the production of emulsion and solution polymers.[2] These polymers find applications in:

- Coatings and latex paints[2][3]
- Textile and leather finishes[2][3]
- Paper coatings[2][3]
- Adhesives[2][3]
- Acrylic fibers[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acrylate de propyle — Wikipédia [fr.wikipedia.org]
- 2. n-Propyl acrylate, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N-PROPYL ACRYLATE | 925-60-0 [chemicalbook.com]
- 4. n-Propyl acrylate | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. N-PROPYL ACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- To cite this document: BenchChem. [n-Propyl acrylate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585251#n-propyl-acrylate-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com